1-(2-Chloro-4-methoxyphenyl)-2-methoxyethan-1-amine
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Overview
Description
1-(2-Chloro-4-methoxyphenyl)-2-methoxyethan-1-amine is an organic compound characterized by the presence of a chloro and methoxy group attached to a phenyl ring, along with a methoxyethanamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-4-methoxyphenyl)-2-methoxyethan-1-amine typically involves the reaction of 2-chloro-4-methoxyphenylamine with methoxyethanol under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the desired purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-4-methoxyphenyl)-2-methoxyethan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(2-Chloro-4-methoxyphenyl)-2-methoxyethan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-methoxyphenyl)-2-methoxyethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-(2-Chloro-4-methoxyphenyl)-2-methyl-1-propanone: Similar structure but with a propanone side chain.
1-methoxy-2-chloro-4-nitrobenzene: Similar aromatic ring structure with different substituents.
Uniqueness
1-(2-Chloro-4-methoxyphenyl)-2-methoxyethan-1-amine is unique due to its specific combination of chloro and methoxy groups on the phenyl ring and the methoxyethanamine side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C10H14ClNO2 |
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Molecular Weight |
215.67 g/mol |
IUPAC Name |
1-(2-chloro-4-methoxyphenyl)-2-methoxyethanamine |
InChI |
InChI=1S/C10H14ClNO2/c1-13-6-10(12)8-4-3-7(14-2)5-9(8)11/h3-5,10H,6,12H2,1-2H3 |
InChI Key |
POGIUWAHTHLSGU-UHFFFAOYSA-N |
Canonical SMILES |
COCC(C1=C(C=C(C=C1)OC)Cl)N |
Origin of Product |
United States |
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